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Introduction

TAR DNA-binding protein 43 (TDP-43), and its homolog TBPH (TAR DNA-binding protein 43
homolog), are highly conserved RNA/DNA-binding proteins critical for RNA metabolism.[1]
Under pathological conditions, particularly in neurodegenerative diseases such as Amyotrophic
Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD), TDP-43 can undergo
mislocalization from the nucleus to the cytoplasm, phosphorylation, ubiquitination, and
cleavage, leading to the formation of insoluble aggregates.[2][3] These proteinopathies are
central to disease pathogenesis.

This document provides detailed protocols for the extraction of both soluble and insoluble
(aggregated) forms of TDP-43 from biological tissues, particularly brain and spinal cord, for
downstream applications including Western Blotting, Immunoprecipitation, and Mass
Spectrometry.

Data Presentation: Lysis Buffers and Fractionation
Schemes

Effective extraction and separation of soluble and insoluble TDP-43 are crucial for studying its
pathological forms. This is typically achieved through sequential extraction with buffers of
increasing stringency.
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Table 1: Composition of Buffers for Sequential TDP-43 Extraction

Buffer Name

Composition

Purpose

High Salt (HS) Buffer

50 mM Tris-HCI (pH 7.5), 750
mM NaCl, 5 mM EDTA, 1%
Triton X-100, Protease and

Phosphatase Inhibitors

Extraction of soluble proteins.

RIPA Lysis Buffer

50 mM Tris-HCI (pH 8.0), 150
mM NaCl, 1% NP-40, 0.5%
sodium deoxycholate, 0.1%
SDS, Protease and

Phosphatase Inhibitors

Extraction of soluble and some

membrane-bound proteins.[4]

Sarkosyl (SARK) Buffer

High Salt Buffer containing 1%
N-lauroylsarcosinate
(Sarkosyl)

Extraction of less soluble,

aggregated proteins.[5]

Urea Buffer

7 M Urea, 2 M Thiourea, 4%
CHAPS, 30 mM Tris-HCI (pH
8.5), Protease and

Phosphatase Inhibitors

Solubilization of highly

insoluble protein aggregates.

[6]

Experimental Protocols

Protocol 1: Sequential Extraction of Soluble and
Insoluble TDP-43 for Western Blotting

This protocol is designed to separate TDP-43 into fractions based on its solubility, allowing for

the specific analysis of pathological, aggregated forms.

Materials:

o Fresh or frozen biological tissue (e.g., brain cortex)

» Dounce homogenizer

¢ Microcentrifuge
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e High Salt (HS) Buffer
o Sarkosyl (SARK) Buffer
» Urea Buffer
o Protease and Phosphatase Inhibitor Cocktails
o BCA Protein Assay Kit
Procedure:
o Tissue Homogenization:
o Weigh approximately 100 mg of frozen tissue.

o Add 10 volumes of ice-cold HS Buffer supplemented with protease and phosphatase
inhibitors.

o Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is
achieved.

e High Salt Fraction (Soluble Proteins):
o Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.
o Carefully collect the supernatant. This is the High Salt (HS) soluble fraction.
o Store an aliquot for protein quantification and analysis.

o Sarkosyl Fraction (Detergent-Soluble Aggregates):

o

Resuspend the pellet from the previous step in 5 volumes of SARK Bulffer.

[¢]

Incubate on a rotator for 1 hour at room temperature.

[¢]

Centrifuge at 100,000 x g for 30 minutes at room temperature.

[e]

Collect the supernatant. This is the Sarkosyl (SARK) soluble fraction.
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o Store an aliquot for analysis.

e Urea Fraction (Insoluble Aggregates):

o Resuspend the final pellet in 2 volumes of Urea Buffer to solubilize the highly insoluble
proteins.[6]

o This is the Urea soluble fraction.
o Store at room temperature.
e Protein Quantification:

o Determine the protein concentration of the HS and SARK fractions using a BCA protein
assay. Note that the Urea fraction is generally not compatible with standard protein
assays. Equal volumes of the urea fraction should be loaded for comparison.

o Western Blot Analysis:

o Prepare samples from each fraction with Laemmli sample buffer, heat at 95°C for 5-10
minutes, and load onto an SDS-PAGE gel.

o Perform Western blotting using antibodies specific for total TDP-43 and phosphorylated
TDP-43 (e.g., pSer409/410).[5]

Protocol 2: Immunoprecipitation (IP) of TDP-43

This protocol is for the isolation of TDP-43 and its interacting partners from the soluble protein

fraction.

Materials:

High Salt (HS) soluble fraction from Protocol 1

Anti-TDP-43 antibody (validated for IP)[7][8]

Protein A/G magnetic beads

IP Wash Buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
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e Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

o Neutralization Buffer (e.g., 1 M Tris-HCI, pH 8.5)

Procedure:

o Antibody-Bead Conjugation (Pre-coupling):

o Wash 25 puL of Protein A/G magnetic beads twice with 500 pL of IP Wash Buffer.

o Add 1-5 pg of anti-TDP-43 antibody to the beads and incubate with rotation for 1-2 hours
at 4°C.

o Wash the antibody-conjugated beads twice with IP Wash Buffer.

e Immunoprecipitation:

o Take 500 ug to 1 mg of protein from the HS soluble fraction and adjust the volume to 500
uL with IP Wash Buffer.

o Add the pre-coupled antibody-bead complex to the protein lysate.

o Incubate overnight at 4°C with gentle rotation.

e Washing:

o Pellet the beads using a magnetic stand and discard the supernatant.

o Wash the beads three times with 1 mL of ice-cold IP Wash Buffer.

e Elution:

o Elute the protein by adding 50 pL of Elution Buffer and incubating for 5-10 minutes at room
temperature.

o Pellet the beads and transfer the supernatant containing the eluted protein to a new tube
containing 5 pL of Neutralization Buffer.

e Analysis:
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o The eluted sample can be analyzed by Western blotting or prepared for mass
spectrometry.

Mandatory Visualizations
TDP-43 Extraction Workflow

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Biological Tissue
(e.g., Brain Cortex)

Homogenize in
High Salt Buffer

Centrifuge
100,000 x g

Pellet

Supernatant
(HS Soluble Fraction)

Resuspend in
Sarkosyl Buffer

Centrifuge
100,000 x g

Y

Pellet

Supernatant Resuspend in
(Sarkosyl Soluble Fraction) Urea Buffer

Supernatant
(Urea Soluble Fraction)

Downstream Analysis
(Western Blot, IP, Mass Spec)

Click to download full resolution via product page

Caption: Workflow for sequential extraction of TDP-43.
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Caption: Key pathways in TDP-43 function and pathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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